Tetrasulfide, diphenyl
Description
Diphenyl tetrasulfide (C₁₂H₁₀S₄) is an organosulfur compound characterized by a linear chain of four sulfur atoms bridging two phenyl groups. Its synthesis often involves electrochemical or photolytic methods. For instance, electrochemical oxidation of diphenyl dithiophosphinic acid yields 1,4-bis(diphenylphosphanyl) tetrasulfide, a derivative with applications in lithium-ion battery cathodes due to its high discharge voltage (2.9 V) and cycling stability . Photolysis of diphenyl tetrasulfide at 308 nm generates perthiyl radicals (S₃•⁻), which recombine with a second-order rate constant of (6.0 ± 0.5) × 10⁹ M⁻¹s⁻¹ at 25°C, significantly faster than analogous reactions in aqueous media .
The compound’s versatility extends to polymer composites, where it acts as a coupling agent (e.g., bis[3-(triethoxysilyl)propyl] tetrasulfide, TESPT) to enhance mechanical properties and reduce migration in food-contact materials . Its antioxidant activity outperforms traditional hindered phenols like BHT at elevated temperatures (160°C), though it is less reactive at lower temperatures (37–100°C) .
Properties
CAS No. |
53144-50-6 |
|---|---|
Molecular Formula |
C12H10S4 |
Molecular Weight |
282.5 g/mol |
IUPAC Name |
(phenyltetrasulfanyl)benzene |
InChI |
InChI=1S/C12H10S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h1-10H |
InChI Key |
PYHGXXMMSWMRDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SSSSC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrasulfide, diphenyl can be synthesized through the electrochemical oxidation of diphenyldithiophosphinic acid. This process involves the cleavage of a phosphorus-sulfur single bond and the addition of sulfur radicals . The reaction conditions typically include the application of an external electric field to trigger the intramolecular rearrangement of diphenyldithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of sulfur and organic compounds under controlled conditions to produce the desired polysulfide. The process may involve high temperatures and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Tetrasulfide, diphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of simpler sulfur-containing compounds.
Substitution: this compound can participate in substitution reactions where one or more of its sulfur atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like dicumyl peroxide and reducing agents that facilitate the cleavage of sulfur-sulfur bonds . The reactions often require specific conditions such as elevated temperatures or the presence of catalysts to proceed efficiently.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield higher oxidation state sulfur compounds, while reduction reactions can produce simpler sulfur-containing molecules.
Scientific Research Applications
Tetrasulfide, diphenyl has several scientific research applications, including:
Biology: The compound’s unique chemical properties make it useful in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of tetrasulfide, diphenyl involves the homolytic cleavage of sulfur-sulfur bonds to form perthiyl radicals. These radicals can react with other molecules, leading to the formation of stable products . The persistence of perthiyl radicals at elevated temperatures contributes to the compound’s effectiveness as an antioxidant and its ability to enhance the oxidation stability of hydrocarbon-based products .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organosulfur Compounds
- Dibenzyl Tetrasulfide (DBTTS) : Structurally analogous but with benzyl substituents, DBTTS reacts with glutathione (GSH) at a rate constant of ~60 M⁻¹s⁻¹, faster than dibenzyl trisulfide (DBTS, 1.77–0.06 M⁻¹s⁻¹). This reactivity stems from lower activation barriers in sulfur-thiol interactions .
- Diallyl Tetrasulfide: A garlic-derived compound, it degrades into diallyl disulfide (DADS) and trisulfide under thermal stress.
- Dipropyl Tetrasulfide (CAS 52687-98-6): An aliphatic variant, it shares the tetrasulfidic backbone but exhibits distinct physicochemical properties due to its non-aromatic structure .
Silane Coupling Agents
- TESPT : Used in silica-filled rubber composites, TESPT improves tensile strength and reduces rolling resistance in tires. Its ethoxy groups facilitate silanization, outperforming vinyltriethoxysilane (VTES) and mercaptosilanes in dynamic mechanical properties .
- Cyclic Tetrasulfide (CTS) : Compared to TESPT, CTS releases sulfur more efficiently in rubber crosslinking, as shown by Raman and GC-MS studies. This enhances vulcanization kinetics and network stability .
Sodium Tetrasulfide (Na₂S₄)
Used in thiokol oligomer synthesis, Na₂S₄ reacts with epichlorohydrin to form sealants. Optimal molar ratios yield materials with tailored elasticity and chemical resistance, differing from diphenyl tetrasulfide’s role in redox-active applications .
Data Tables
Table 1: Structural and Reactivity Comparison
Table 2: Performance Metrics
Research Findings and Discussion
- Antioxidant Mechanisms : Diphenyl tetrasulfide inhibits autoxidation via radical scavenging, contrasting ionic mechanisms of traditional antioxidants. At 160°C, it surpasses BHT and alkylated diphenylamines, highlighting its utility in high-temperature applications .
- Crosslinking Efficiency : TESPT’s ethoxy groups enhance silica-rubber interactions, reducing tan δ at 60°C by 15% compared to VTES, critical for low-rolling-resistance tires . CTS’s cyclic structure enables faster sulfur release, improving vulcanization efficiency .
- Degradation Pathways : Diphenyl tetrasulfide reforms after photolytic radical generation, whereas diallyl tetrasulfide degrades into disulfides without tetrasulfide reformation, indicating divergent stability profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
